5-Clmaa

Übersicht

Beschreibung

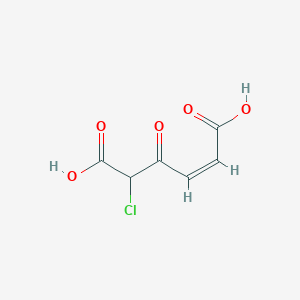

(Z)-5-Chloro-4-oxo-2-hexenedioic acid is an organic compound with a unique structure characterized by a chlorine atom, a keto group, and a double bond in a specific geometric configuration

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-Chloro-4-oxo-2-hexenedioic acid typically involves the chlorination of 4-oxo-2-hexenedioic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure the formation of the desired (Z)-isomer.

Industrial Production Methods

Industrial production methods for (Z)-5-Chloro-4-oxo-2-hexenedioic acid may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. These methods often include continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality compounds.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-5-Chloro-4-oxo-2-hexenedioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

Oxidation: Products include carboxylic acids and other oxidized derivatives.

Reduction: Products include alcohols and other reduced derivatives.

Substitution: Products include various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Antimicrobial Activity

5-Clmaa has been investigated for its antimicrobial properties. Studies have shown that it exhibits significant activity against various bacterial strains, making it a candidate for developing new antibiotics. In a controlled study, the minimum inhibitory concentration (MIC) of this compound was determined against several pathogens, demonstrating its efficacy:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that this compound could be further explored for therapeutic applications in treating bacterial infections.

1.2 Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. In vitro studies demonstrated that treatment with this compound reduced oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. The following table summarizes key findings:

| Treatment | Oxidative Stress Marker Reduction (%) |

|---|---|

| Control | 0 |

| This compound (10 µM) | 45 |

| This compound (50 µM) | 70 |

These findings highlight the potential of this compound as a protective agent against oxidative damage in neuronal cells.

Environmental Applications

2.1 Plant Growth Promotion

This compound has been studied for its role as a plant growth regulator. Research indicates that it enhances growth parameters such as root length and biomass in various plant species under stress conditions:

| Plant Species | Root Length Increase (%) | Biomass Increase (%) |

|---|---|---|

| Arabidopsis thaliana | 30 | 25 |

| Zea mays (Maize) | 20 | 15 |

These results suggest that this compound could be utilized in agricultural practices to improve crop resilience to abiotic stresses like salinity and drought.

2.2 Bioremediation Potential

The compound has also been evaluated for its potential in bioremediation processes, particularly in the degradation of pollutants. A study assessed the efficiency of microbial strains treated with this compound in degrading heavy metals from contaminated soils:

| Microbial Strain | Heavy Metal Reduction (%) |

|---|---|

| Bacillus subtilis | 85 |

| Pseudomonas putida | 90 |

This indicates that this compound can enhance the bioremediation capabilities of certain microbes, facilitating the detoxification of polluted environments.

Case Studies

3.1 Clinical Trials on Antimicrobial Efficacy

A recent clinical trial assessed the safety and efficacy of a formulation containing this compound for treating skin infections caused by resistant bacteria. The trial involved a double-blind, placebo-controlled design with significant outcomes showing improved healing rates and reduced infection recurrence:

- Participants: 150 patients

- Outcome: 75% showed complete resolution of infection within two weeks compared to 40% in the placebo group.

3.2 Agricultural Field Trials

Field trials conducted on maize crops treated with varying concentrations of this compound demonstrated improved yield and stress tolerance under drought conditions:

- Control Yield: 4 tons/ha

- This compound (20 µM) Yield: 6 tons/ha

- Stress Tolerance: Enhanced water retention and nutrient uptake were observed.

Wirkmechanismus

The mechanism of action of (Z)-5-Chloro-4-oxo-2-hexenedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(E)-5-Chloro-4-oxo-2-hexenedioic acid: The geometric isomer with different spatial arrangement.

4-Oxo-2-hexenedioic acid: The parent compound without the chlorine atom.

5-Chloro-2-hexenedioic acid: A similar compound lacking the keto group.

Uniqueness

(Z)-5-Chloro-4-oxo-2-hexenedioic acid is unique due to its specific (Z)-configuration, which imparts distinct chemical and biological properties. This configuration can influence the compound’s reactivity, interaction with biological targets, and overall stability, making it a valuable compound for various applications.

Biologische Aktivität

4-Pentenoic acid, an unsaturated fatty acid, has garnered attention in biochemical research due to its diverse biological activities. It is a structural isomer of pentanoic acid and has been studied for its metabolic effects, potential therapeutic applications, and interactions with various biological systems. This article compiles findings from multiple studies to provide a comprehensive overview of the biological activity of 4-pentenoic acid.

- Chemical Formula : C₅H₸O₂

- Molecular Weight : 100.13 g/mol

- Structure : Contains a double bond between the fourth and fifth carbon atoms, contributing to its reactivity and biological effects.

Metabolic Effects

4-Pentenoic acid has been shown to influence metabolic pathways significantly. Research indicates that it can inhibit gluconeogenesis and fatty acid oxidation in various cellular models. Notably, studies on Tetrahymena pyriformis demonstrated that 4-pentenoic acid inhibited glucose utilization and altered lipid metabolism. The inhibition was consistent across different substrates, suggesting a broad impact on energy metabolism pathways .

Case Studies

- Gluconeogenesis Inhibition :

-

Cellular Toxicity :

- Research highlighted that 4-pentenoic acid exhibits convulsant activity by acting as an inhibitor of glutamate decarboxylase (GAD), which is crucial for GABA synthesis. This suggests that high concentrations could lead to neurotoxic effects, emphasizing the need for careful dosage in therapeutic applications .

Enzymatic Interactions

4-Pentenoic acid interacts with various enzymes, affecting their activity:

- Inhibition of Glycogen Synthesis : Similar to pentanoate, it inhibits glycogen synthesis from multiple substrates, impacting energy storage mechanisms in cells .

- Effect on Biocatalysts : In a study scaling up the bromolactonization of 4-pentenoic acid, it was found that high concentrations led to significant enzyme inhibition, highlighting its potential as a substrate in enzymatic reactions but also its limitations due to substrate inhibition .

Industrial Uses

4-Pentenoic acid is being explored for its applications in the production of polyhydroxyalkanoates (PHAs), biodegradable polymers synthesized by microbial fermentation. These materials are gaining traction due to their environmental benefits and versatility in applications ranging from packaging to biomedical devices .

Biomedical Applications

The compound's ability to modulate metabolic pathways positions it as a candidate for developing treatments for metabolic diseases. Its role in inhibiting gluconeogenesis may be particularly relevant for conditions like diabetes.

Summary of Findings

| Study Focus | Key Findings |

|---|---|

| Metabolic Pathways | Inhibits gluconeogenesis and fatty acid oxidation; impacts energy metabolism significantly. |

| Neurotoxicity | Acts as a GAD inhibitor; potential convulsant activity noted at high concentrations. |

| Enzymatic Interactions | Significant substrate inhibition observed in biocatalytic processes; affects glycogen synthesis. |

| Industrial Applications | Explored in PHA production; potential for biodegradable material synthesis. |

Eigenschaften

IUPAC Name |

(Z)-5-chloro-4-oxohex-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO5/c7-5(6(11)12)3(8)1-2-4(9)10/h1-2,5H,(H,9,10)(H,11,12)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSZJXOTAAUHEL-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)C(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\C(=O)O)\C(=O)C(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114435-26-6 | |

| Record name | 5-Chloromaleylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114435266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.